molecular formula C10H5BrF3NOS B14865148 2-Bromo-4-(4-trifluoromethoxy-phenyl)-thiazole

2-Bromo-4-(4-trifluoromethoxy-phenyl)-thiazole

Cat. No.: B14865148
M. Wt: 324.12 g/mol
InChI Key: YLLXPPMKAGWLHF-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-trifluoromethoxy-phenyl)-thiazole: is an organic compound that features a thiazole ring substituted with a bromo group and a phenyl ring bearing a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-trifluoromethoxy-phenyl)-thiazole typically involves the reaction of 4-(trifluoromethoxy)aniline with bromine and sulfur-containing reagents. One common method includes the cyclization of 4-(trifluoromethoxy)phenylthiourea with bromine in the presence of a base to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(4-trifluoromethoxy-phenyl)-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-cou

Properties

Molecular Formula

C10H5BrF3NOS

Molecular Weight

324.12 g/mol

IUPAC Name

2-bromo-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole

InChI

InChI=1S/C10H5BrF3NOS/c11-9-15-8(5-17-9)6-1-3-7(4-2-6)16-10(12,13)14/h1-5H

InChI Key

YLLXPPMKAGWLHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)Br)OC(F)(F)F

Origin of Product

United States

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